molecular formula C18H22N2O2 B14751088 1,4-Bis(2-methoxyphenyl)piperazine CAS No. 3367-49-5

1,4-Bis(2-methoxyphenyl)piperazine

Cat. No.: B14751088
CAS No.: 3367-49-5
M. Wt: 298.4 g/mol
InChI Key: DNPVOYOKVPALSP-UHFFFAOYSA-N
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Description

1,4-Bis(2-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 2-methoxyphenyl groups attached to the piperazine ring. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2-methoxyphenyl)piperazine typically involves the reaction of 1,4-dichloropiperazine with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The process involves a Buchwald-Hartwig amination, which is a widely used method for forming carbon-nitrogen bonds in organic synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Bis(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity. The compound can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in regulating mood, cognition, and behavior .

Comparison with Similar Compounds

Uniqueness: 1,4-Bis(2-methoxyphenyl)piperazine is unique due to the presence of two methoxyphenyl groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

3367-49-5

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1,4-bis(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H22N2O2/c1-21-17-9-5-3-7-15(17)19-11-13-20(14-12-19)16-8-4-6-10-18(16)22-2/h3-10H,11-14H2,1-2H3

InChI Key

DNPVOYOKVPALSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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